Tacrine (hydrochloride) (hydrate)
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Overview
Description
Tacrine (hydrochloride) (hydrate) is a centrally acting acetylcholinesterase inhibitor and indirect cholinergic agonist. It was the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer’s disease. Tacrine enhances cholinergic function by increasing the concentration of acetylcholine at cholinergic synapses through reversible inhibition of its hydrolysis by acetylcholinesterase .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tacrine can be synthesized through various methods. One common synthetic route involves the cyclization of 2-aminobenzonitrile with cyclohexanone in the presence of a strong acid, followed by reduction and subsequent conversion to the hydrochloride salt. The reaction conditions typically involve high temperatures and the use of catalysts to facilitate the cyclization and reduction steps .
Industrial Production Methods: Industrial production of Tacrine (hydrochloride) (hydrate) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the synthesis of the base compound, followed by its conversion to the hydrochloride salt and subsequent hydration to form the hydrate. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: Tacrine (hydrochloride) (hydrate) undergoes various chemical reactions, including:
Oxidation: Tacrine can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert Tacrine to its corresponding amine derivatives.
Substitution: Substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Tacrine (hydrochloride) (hydrate) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying acetylcholinesterase inhibition and developing new cholinesterase inhibitors.
Biology: Investigated for its effects on cholinergic neurotransmission and potential neuroprotective properties.
Medicine: Primarily used in the treatment of Alzheimer’s disease to improve cognitive function by enhancing cholinergic activity.
Industry: Employed in the development of new pharmaceuticals and as a reference compound in quality control processes .
Mechanism of Action
Tacrine (hydrochloride) (hydrate) exerts its effects by inhibiting acetylcholinesterase, the enzyme responsible for the breakdown of acetylcholine. By inhibiting this enzyme, Tacrine increases the concentration of acetylcholine at cholinergic synapses, enhancing cholinergic neurotransmission. This mechanism is particularly beneficial in conditions like Alzheimer’s disease, where cholinergic function is impaired .
Comparison with Similar Compounds
Donepezil: Another acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: A cholinesterase inhibitor that also inhibits butyrylcholinesterase.
Galantamine: An acetylcholinesterase inhibitor that also modulates nicotinic acetylcholine receptors .
Uniqueness of Tacrine: Tacrine was the first centrally acting acetylcholinesterase inhibitor approved for Alzheimer’s disease, making it a pioneering compound in this therapeutic area. Despite its hepatotoxicity, Tacrine’s high potency in cholinesterase inhibition and its simple structure make it a valuable scaffold for developing new multi-target agents .
Properties
Molecular Formula |
C15H22N2 |
---|---|
Molecular Weight |
230.35 g/mol |
IUPAC Name |
methane;1,2,3,4-tetrahydroacridin-9-amine |
InChI |
InChI=1S/C13H14N2.2CH4/c14-13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)13;;/h1,3,5,7H,2,4,6,8H2,(H2,14,15);2*1H4 |
InChI Key |
VPDYTENLKLVLOR-UHFFFAOYSA-N |
Canonical SMILES |
C.C.C1CCC2=NC3=CC=CC=C3C(=C2C1)N |
Origin of Product |
United States |
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